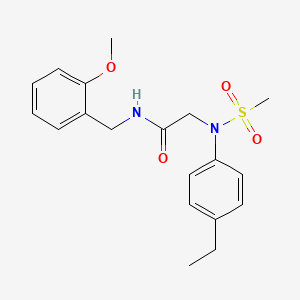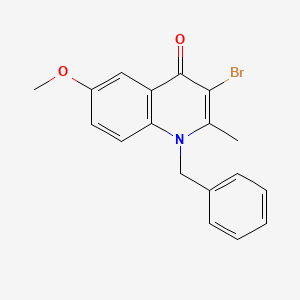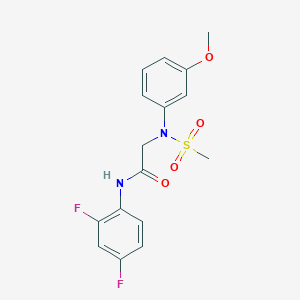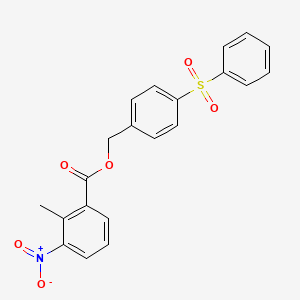
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of glycine, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors, thereby enhancing glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of NMDA receptors, increase the expression of brain-derived neurotrophic factor (BDNF), and promote neurogenesis in the hippocampus. These effects have been linked to the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
実験室実験の利点と制限
The advantages of using N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, its ability to modulate glutamatergic neurotransmission, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. Some of these directions include:
1. Further investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential toxicity of this compound at different concentrations.
4. Investigation of the potential interactions of this compound with other neurotransmitter systems.
5. Investigation of the potential use of this compound as a tool for studying the role of glycine in the modulation of glutamatergic neurotransmission.
科学的研究の応用
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and drug addiction. It has been shown to have a potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which leads to an increase in the extracellular concentration of glycine in the brain. This increase in glycine concentration has been linked to the modulation of glutamatergic neurotransmission, which plays a crucial role in the pathophysiology of these disorders.
特性
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15-9-11-17(12-10-15)21(26(3,23)24)14-19(22)20-13-16-7-5-6-8-18(16)25-2/h5-12H,4,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPXWYIWKQPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7157146 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(3-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538311.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)


![2-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538332.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3538343.png)
![1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B3538356.png)

![1-[(2-bromobenzyl)oxy]-3-(2,5-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3538379.png)
![N-(2-furylmethyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3538399.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3538406.png)
![4-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B3538410.png)
![N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538420.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3538428.png)